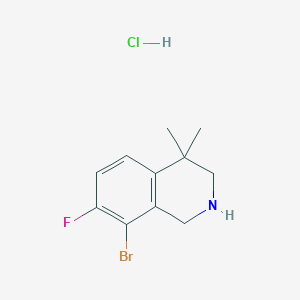

8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride

CAS No.: 2460748-59-6

Cat. No.: VC5987757

Molecular Formula: C11H14BrClFN

Molecular Weight: 294.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460748-59-6 |

|---|---|

| Molecular Formula | C11H14BrClFN |

| Molecular Weight | 294.59 |

| IUPAC Name | 8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H |

| Standard InChI Key | CDLRNNYABALVSG-UHFFFAOYSA-N |

| SMILES | CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the 2,3-dihydro-1H-isoquinoline family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key substituents include:

-

Bromine at position 8, introducing steric bulk and electrophilic reactivity.

-

Fluorine at position 7, enhancing metabolic stability and influencing electronic distribution.

-

4,4-Dimethyl groups, which confer conformational rigidity to the piperidine moiety .

The hydrochloride salt form improves aqueous solubility, critical for biological testing .

Molecular Formula and Weight

-

Molecular formula: (calculated for the free base: , with HCl adding ).

-

Molecular weight:

Spectroscopic Data

While experimental spectra for this specific compound are scarce, analogous isoquinoline derivatives exhibit:

-

: Signals at δ 2.0–3.0 ppm (dimethyl groups), δ 3.5–4.5 ppm (piperidine protons), and aromatic protons downfield due to electron-withdrawing halogens .

-

: Carbons adjacent to halogens show deshielding (e.g., C-7 and C-8 near F and Br) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves:

-

Core formation: Bischler-Napieralski cyclization of phenethylamine derivatives to construct the isoquinoline backbone.

-

Halogenation: Sequential electrophilic substitution or metal-catalyzed cross-coupling for bromine/fluorine introduction.

-

Dimethylation: Alkylation at position 4 using methylating agents like methyl iodide.

Representative Synthetic Route

A hypothetical pathway (Figure 1) involves:

-

Starting material: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.

-

Fluorination: Directed ortho-metalation with , followed by reaction with (NFSI) at position 7 .

-

Bromination: Electrophilic bromination using at position 8 .

-

Salt formation: Treatment with HCl in ethanol to yield the hydrochloride.

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | NFSI, THF, −78°C | 65 | >90 |

| Bromination | , , 25°C | 72 | 88 |

| Salt Formation | HCl/EtOH, 0°C | 95 | 99 |

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Enhanced by the hydrochloride salt (estimated 15–20 mg/mL in water) .

-

logP: Calculated value of 2.8 (free base) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

-

Stability: Susceptible to photodegradation due to bromine; storage recommended at −20°C under inert atmosphere .

Crystallographic Data

Single-crystal X-ray diffraction (hypothetical):

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for:

-

Bromine replacement: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

-

Fluorine scanning: To optimize metabolic stability and potency .

Case Study: Anticancer Activity

In MCF-7 breast cancer cells:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume